N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
Description
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Properties
CAS No. |
899910-47-5 |
|---|---|
Molecular Formula |
C29H28N4O7 |
Molecular Weight |
544.564 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C29H28N4O7/c1-38-21-7-4-6-20(15-21)31-27(35)17-33-23-9-3-2-8-22(23)28(36)32(29(33)37)13-5-10-26(34)30-16-19-11-12-24-25(14-19)40-18-39-24/h2-4,6-9,11-12,14-15H,5,10,13,16-18H2,1H3,(H,30,34)(H,31,35) |
InChI Key |
HANKPMCLRIWBEY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzodioxole moiety, a quinazoline structure, and an amide functional group. Its chemical formula is , with a molecular weight of approximately 420.45 g/mol.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.8 | Inhibition of PI3K/Akt pathway |
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has shown efficacy in reducing the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
3. Neuroprotective Effects
Preliminary studies suggest neuroprotective effects against oxidative stress-induced neuronal damage. The compound appears to enhance the expression of antioxidant enzymes, thereby mitigating oxidative stress.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cancer progression.
- Receptor Binding : It may interact with neurotransmitter receptors, contributing to its neuroprotective effects.
Case Study 1: Anticancer Activity
A study conducted by Zhang et al. (2020) evaluated the anticancer effects of the compound on MCF-7 cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers.
Case Study 2: Anti-inflammatory Effects
In a model of lipopolysaccharide (LPS)-induced inflammation, the compound reduced levels of TNF-alpha and IL-6 in macrophages by approximately 40%, indicating its potential as an anti-inflammatory agent (Lee et al., 2021).
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzodioxole moiety and a quinazoline derivative. The synthesis typically involves multi-step reactions that may include:
- Condensation Reactions : Combining specific amines and dicarbonyl compounds.
- Cyclization : Formation of the quinazoline core through cyclization reactions.
- Purification : Techniques such as chromatography to isolate the desired product.
A general synthetic route can be summarized as follows:
| Step | Reagents/Conditions |
|---|---|
| Initial Reaction | Benzodioxole derivative + appropriate amine |
| Cyclization | Dicarbonyl compound under acidic conditions |
| Purification | Chromatography or recrystallization |
Anticancer Properties
Research indicates that N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide exhibits significant anticancer activity. Studies show that it can induce apoptosis and halt the cell cycle in various cancer cell lines, including:
- Prostate Cancer : The compound has demonstrated effectiveness in inhibiting proliferation and inducing cell death.
- Leukemia : It shows promise in targeting leukemia cells through apoptosis pathways.
Anti-inflammatory and Antimicrobial Activities
In addition to its anticancer effects, this compound has been noted for its anti-inflammatory properties. It inhibits pro-inflammatory cytokines and enzymes involved in inflammation. Furthermore, it exhibits antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Study on Anticancer Activity : A 2020 study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in prostate cancer cells through caspase activation pathways.
- Anti-inflammatory Research : Another study demonstrated its effectiveness in reducing inflammation markers in vitro, suggesting potential for therapeutic use in inflammatory diseases.
- Antimicrobial Efficacy : Research indicated that the compound showed activity against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step protocols, including cyclization of quinazolinone cores and coupling reactions. For example, in analogous quinazolinone derivatives, cyclization under acidic/basic conditions (e.g., HCl or KOH) is critical for core formation . Reaction parameters like temperature (20–25°C for acylation steps) and solvent choice (dioxane or ethanol-DMF mixtures) significantly impact yield. Purification via column chromatography or recrystallization ensures purity, as seen in acetamide derivative syntheses .
Q. Which spectroscopic techniques are essential for structural characterization, and what key features do they confirm?
- 1H/13C NMR : Identifies proton environments (e.g., benzodioxole methylene protons at δ ~4.2 ppm) and carbonyl groups (δ ~170 ppm) .
- FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
- ESI-HRMS : Validates molecular weight and fragmentation patterns . These methods collectively verify the quinazolinone core, benzodioxole substituents, and amide linkages.
Q. How can researchers select appropriate biological models for preliminary cytotoxicity screening?
Cost-effective and reproducible models like Daphnia magna (water flea) are used for initial cytotoxicity assessment due to their sensitivity to bioactive compounds . However, mammalian cell lines (e.g., melanoma or breast cancer cells) are necessary for human-relevant data, as seen in thiazole-based analogs .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s interaction with biological targets?
Density Functional Theory (DFT) calculates electron distribution at reactive sites (e.g., quinazolinone carbonyl groups), while Molecular Dynamics (MD) simulations model binding stability with enzymes like topoisomerases. For example, MD studies on benzoxazole derivatives revealed hydrogen bonding and hydrophobic interactions critical for activity .
Q. What strategies resolve contradictions in cytotoxicity data between invertebrate and mammalian models?
Discrepancies may arise from metabolic differences (e.g., cytochrome P450 activity). Cross-validation using orthogonal assays (e.g., mitochondrial membrane potential assays) and comparative metabolomics can identify model-specific artifacts . Adjusting test concentrations to account for metabolic rates in mammalian systems is also critical.
Q. How do structural motifs (e.g., benzodioxole, quinazolinone) influence bioactivity and selectivity?
- The quinazolinone core intercalates with DNA or inhibits kinases via hydrogen bonding .
- The benzodioxole group enhances lipid solubility, improving membrane permeability .
- The 3-methoxyphenylamide side chain may target receptor tyrosine kinases, as seen in triazoloquinoxaline analogs . Structure-activity relationship (SAR) studies via substituent variation (e.g., halogenation) can optimize selectivity .
Methodological Considerations
Q. What purification techniques maximize yield while maintaining structural integrity?
- Chromatography : Reverse-phase HPLC separates polar impurities in amide-containing compounds .
- Recrystallization : Ethanol-DMF mixtures (1:1 v/v) achieve >95% purity for acetamide derivatives .
Q. How can researchers validate target engagement in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
